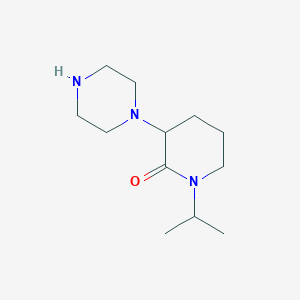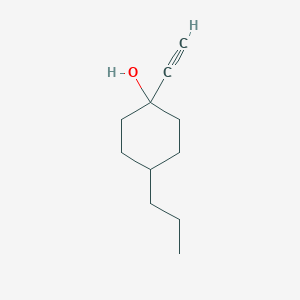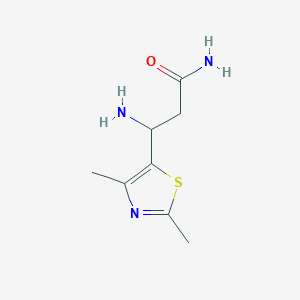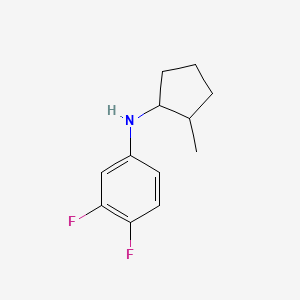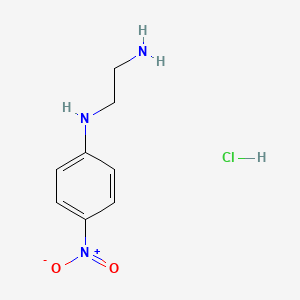
N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride is a chemical compound that features both an amino group and a nitro group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride typically involves the reaction of 4-nitroaniline with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Acyl chlorides or alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., dichloromethane).
Major Products
Reduction: N-(2-aminoethyl)-N-(4-aminophenyl)amine.
Substitution: Various substituted amides or secondary amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions or as a probe in biochemical assays.
Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the amino group might form hydrogen bonds or ionic interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-aminoethyl)-N-(4-aminophenyl)amine: Similar structure but with an amino group instead of a nitro group.
N-(2-aminoethyl)-N-(4-methylphenyl)amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride is unique due to the presence of both an amino group and a nitro group, which allows it to participate in a wide range of chemical reactions. This dual functionality can be exploited in various applications, making it a versatile compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C8H12ClN3O2 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
N'-(4-nitrophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-5-6-10-7-1-3-8(4-2-7)11(12)13;/h1-4,10H,5-6,9H2;1H |
Clave InChI |
PLQAZFVKRJWZCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCCN)[N+](=O)[O-].Cl |
Solubilidad |
>32.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid](/img/structure/B13316178.png)


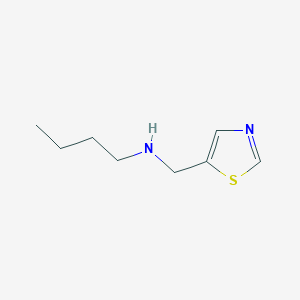
![tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13316227.png)
![3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13316244.png)
![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
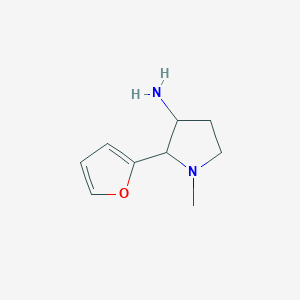
![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)
